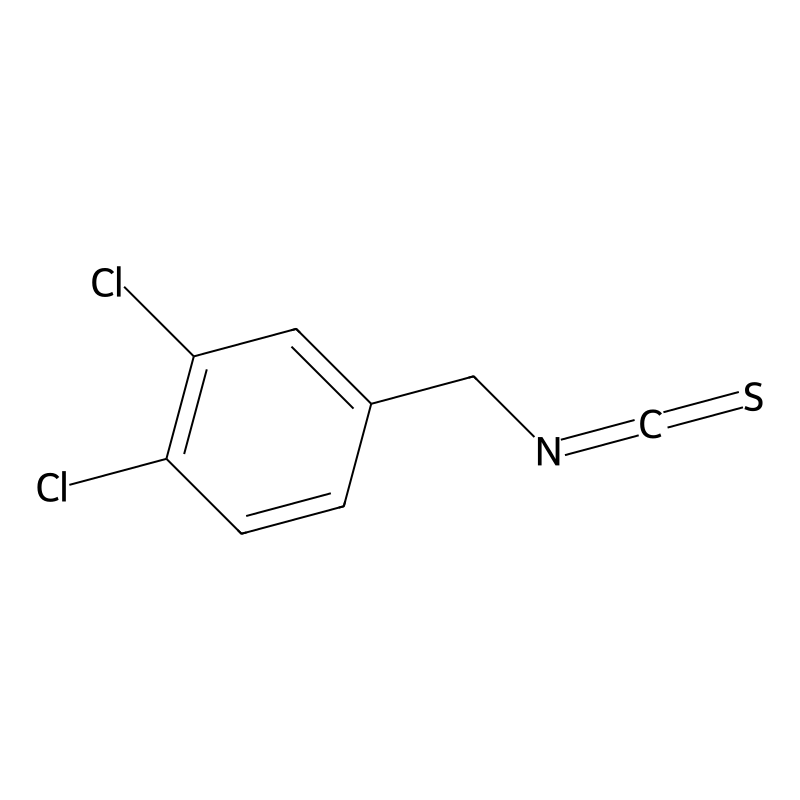3,4-Dichlorobenzyl isothiocyanate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3,4-Dichlorobenzyl isothiocyanate is a chemical compound with the molecular formula C₈H₅Cl₂NS. It is characterized by its solid form and typically ranges in color from white to yellow. This compound is known for its irritant properties, affecting tissues such as the eyes and mucous membranes, and can be toxic if inhaled or ingested . As an isothiocyanate, it contains the functional group -N=C=S, which is responsible for many of its biological activities.
DCBIT is considered a hazardous material due to its potential for irritation and toxicity. It can cause skin, eye, and respiratory tract irritation upon contact or inhalation.
- Safety Information:
- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling DCBIT.
- Follow proper disposal procedures according to local regulations.
Protein Labeling and Identification:
,4-Dichlorobenzyl isothiocyanate (DCBIT) is a valuable tool in proteomics research, particularly for protein labeling and identification. Its isothiocyanate group reacts with the primary amines of cysteine residues in proteins, forming stable covalent bonds. This labeling allows for:
- Increased protein detection sensitivity: DCBIT labeling can enhance the detection of low-abundance proteins in complex biological samples by increasing their mass-to-charge ratio, making them easier to identify using mass spectrometry techniques [].
- Differentiation of protein isoforms: DCBIT labeling can distinguish between different protein isoforms (proteins with slight variations in amino acid sequence) by modifying specific cysteine residues present only in one isoform []. This is valuable for studying protein function and regulation.
Enzyme Activity Studies:
DCBIT can be used to selectively modify and inactivate enzymes containing cysteine residues at their active sites. This allows researchers to:
- Investigate the role of specific cysteine residues in enzyme activity: By modifying these residues with DCBIT, scientists can determine their contribution to the catalytic mechanism of the enzyme [].
- Develop new enzyme inhibitors: DCBIT labeling can be used to identify potential drug targets by finding enzymes essential for a particular disease process and selectively inhibiting them through cysteine modification [].
Other Applications:
Beyond protein labeling and enzyme studies, DCBIT has potential applications in other areas of scientific research, including:
- Bioconjugation: DCBIT can be used to attach biomolecules like antibodies or drugs to proteins, enabling targeted delivery of these molecules to specific cells or tissues.
- Material science: DCBIT can be used to modify the surface properties of materials, potentially leading to the development of new materials with desired functionalities [].
- Nucleophilic Substitution: The compound can react with nucleophiles such as amines or alcohols to form thioureas or thioesters.
- Hydrolysis: In the presence of water, it can hydrolyze to produce 3,4-dichlorobenzylamine and thiocyanic acid.
- Formation of Thioureas: It can react with primary amines to form corresponding thioureas, which are important in medicinal chemistry.
These reactions highlight its utility as a building block in organic synthesis and pharmaceutical applications.
3,4-Dichlorobenzyl isothiocyanate exhibits several biological activities:
- Antimicrobial Properties: It has shown effectiveness against various bacteria and fungi, making it valuable in agricultural applications as a pesticide or fungicide.
- Inhibitory Effects: Studies have indicated that this compound can inhibit certain enzymes, which may be beneficial in developing therapeutic agents against specific diseases .
- Potential Anticancer Activity: Some research suggests that isothiocyanates may possess anticancer properties due to their ability to induce apoptosis in cancer cells.
The synthesis of 3,4-Dichlorobenzyl isothiocyanate can be achieved through several methods:
- Reaction of 3,4-Dichlorobenzylamine with Carbon Disulfide:
- This method involves treating 3,4-dichlorobenzylamine with carbon disulfide in the presence of a base to yield the corresponding isothiocyanate.
- From 3,4-Dichlorobenzyl Chloride:
- Reacting 3,4-dichlorobenzyl chloride with potassium thiocyanate in a suitable solvent can also produce 3,4-dichlorobenzyl isothiocyanate.
These methods highlight the versatility of synthetic pathways available for producing this compound.
3,4-Dichlorobenzyl isothiocyanate has various applications across different fields:
- Agriculture: Used as a pesticide due to its antimicrobial properties.
- Pharmaceuticals: Investigated for potential use in drug development due to its biological activities.
- Organic Synthesis: Serves as an intermediate in synthesizing other chemical compounds.
Interaction studies involving 3,4-Dichlorobenzyl isothiocyanate have focused on its effects on biological systems:
- Enzyme Inhibition: Research has demonstrated that it can inhibit specific enzymes involved in metabolic processes.
- Cellular Interaction: Studies have shown how it interacts with cellular components, potentially leading to apoptosis in cancer cells.
These interactions provide insights into its potential therapeutic uses and mechanisms of action.
Several compounds share structural similarities with 3,4-Dichlorobenzyl isothiocyanate. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 2,4-Dichlorophenyl isothiocyanate | C₇H₃Cl₂NS | Similar antimicrobial properties; less potent. |
| Benzyl isothiocyanate | C₇H₅NS | Less toxic; used in food preservation. |
| Phenethyl isothiocyanate | C₉H₉NS | Exhibits anticancer activity; more studied. |
Uniqueness of 3,4-Dichlorobenzyl Isothiocyanate
What sets 3,4-Dichlorobenzyl isothiocyanate apart from these similar compounds includes:
- Higher Toxicity: It exhibits greater toxicity compared to benzyl and phenethyl isothiocyanates.
- Broader Antimicrobial Spectrum: Its efficacy against a wider range of pathogens enhances its utility in agricultural applications.
- Specific Enzyme Inhibition Profile: Unique interactions with certain enzymes may lead to novel therapeutic applications not observed with similar compounds.
XLogP3
GHS Hazard Statements
H302 (80%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (80%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (80%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (80%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








